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Compound of Interest

Compound Name: Piperazine hexahydrate

Cat. No.: B086462 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structure of piperazine
hexahydrate (C₄H₁₀N₂·6H₂O), a compound of interest in pharmaceutical and materials

science. Understanding its three-dimensional structure is crucial for predicting its physical and

chemical properties, which in turn influences its application in drug formulation and

development. This document summarizes the key crystallographic data, details the

experimental protocols for its structure determination, and presents a logical workflow for such

analyses.

Core Crystallographic Data
The crystal structure of piperazine hexahydrate was determined by single-crystal X-ray

diffraction.[1][2][3] The compound crystallizes in the monoclinic system, belonging to the space

group P2₁/n.[1][2][3] This arrangement describes the symmetry of the atomic positions within

the crystal lattice. A summary of the crystallographic data is presented in Table 1. The bond

lengths and angles within the piperazine molecule are within the expected ranges for similar

organic compounds.[1][2]

Table 1: Crystallographic Data for Piperazine Hexahydrate[1][2][3]
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Parameter Value

Chemical Formula C₄H₁₀N₂·6H₂O

Molecular Weight 194.24 g/mol

Crystal System Monoclinic

Space Group P2₁/n

a (Å) 6.309 (± 0.002)

b (Å) 6.323 (± 0.002)

c (Å) 14.912 (± 0.005)

β (°) 94.96 (± 0.04)

Volume (Å³) 592.5

Z 2

Density (calculated) (g/cm³) 1.071

Density (measured) (g/cm³) 1.096

Temperature Room Temperature

Radiation X-ray

The Hydrogen-Bonding Network: A Defining Feature
A critical aspect of the piperazine hexahydrate structure is the extensive network of hydrogen

bonds. The water molecules form puckered layers composed of edge-sharing pentagons.[1][2]

[3] These aqueous layers are then interconnected by hydrogen bonds to the nitrogen atoms of

the piperazine molecules, creating a robust three-dimensional framework.[1][2][3] The

piperazine molecules, with their two opposing nitrogen atoms, act as bridges between adjacent

water layers.[1] The hydrogen atoms within the water layers are disordered, while those

between the oxygen and nitrogen atoms are ordered.[1][2][3] The O···O distances within the

water pentagons are remarkably uniform, ranging from 2.770 Å to 2.781 Å.[1]

Table 2: Selected Interatomic Distances (Å)[1]
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Bond/Interaction Length (Å)

C-C 1.491

C-N 1.458

O···O 2.770 - 2.781

Experimental Protocols
The determination of the crystal structure of piperazine hexahydrate involves a series of well-

defined experimental steps.

Crystal Growth and Preparation
Single crystals of piperazine hexahydrate suitable for X-ray diffraction can be grown by

sublimation at room temperature or by recrystallization from an aqueous solution.[1] The

resulting crystals are often pseudo-tetragonal and can be prone to twinning.[1][2][3] A suitable

crystal is carefully selected and mounted on a goniometer head for data collection.

Density Measurement
The density of the crystals was determined using the flotation method in a mixture of carbon

tetrachloride and benzene.[1] This experimental value is then compared with the density

calculated from the crystallographic data.

Single-Crystal X-ray Diffraction Data Collection
A single crystal is mounted on a diffractometer equipped with an X-ray source (e.g., Mo Kα or

Cu Kα radiation). The crystal is maintained at a constant temperature, in this case, room

temperature, and rotated in the X-ray beam.[1] A detector records the positions and intensities

of the diffracted X-ray beams. A complete dataset is collected by systematically rotating the

crystal through a range of angles.

Data Reduction and Structure Solution
The raw diffraction data is processed to correct for experimental factors such as polarization

and absorption. The corrected intensities are then used to determine the unit cell parameters
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and the space group. The crystal structure is solved using direct methods or Patterson

methods to determine the initial positions of the atoms.[1]

Structure Refinement
The initial atomic model is refined using a least-squares method. This iterative process adjusts

the atomic coordinates and thermal displacement parameters to achieve the best possible

agreement between the observed and calculated structure factors. The quality of the final

refined structure is assessed by the R-factor, which was 5.6% for the reported structure of

piperazine hexahydrate.[1]

Visualizing the Workflow
The process of determining a crystal structure can be visualized as a logical workflow, from

sample preparation to the final structural analysis.
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Workflow for Crystal Structure Determination.
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This comprehensive analysis of the crystal structure of piperazine hexahydrate provides

foundational data for researchers in drug development and materials science. The detailed

understanding of its solid-state architecture, particularly the intricate hydrogen-bonding

network, is essential for predicting its behavior and for the rational design of new materials and

pharmaceutical formulations.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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